

Application Note: Quantification of Menaquinone-9 (MK-9) in Fermented Food Samples

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Compound of Interest		
Compound Name:	Menaquinone 9	
Cat. No.:	B191817	Get Quote

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Introduction

Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, is synthesized by bacteria and is abundant in various fermented foods.[1][2] Its role extends beyond coagulation to include significant contributions to bone and cardiovascular health.[1][3] The concentration of MK-9 in fermented products can vary widely depending on the bacterial strains used in starter cultures, fermentation conditions, and the food matrix itself.[1] Accurate quantification of MK-9 is therefore critical for nutritional labeling, quality control, and research into the health benefits of fermented foods. This application note provides a detailed protocol for the extraction and quantification of MK-9 in complex fermented food matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

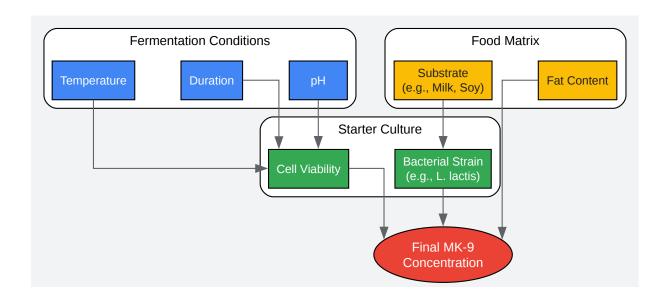
The quantification of MK-9 from fermented foods involves a multi-step process. First, MK-9, a fat-soluble vitamin, is extracted from the homogenized food sample using an organic solvent system. The complex extract is then subjected to a clean-up procedure to remove interfering compounds like other lipids and pigments. Finally, the purified extract is analyzed by a separation technique, such as HPLC or LC-MS/MS, which separates MK-9 from other



menaquinone forms and allows for its precise quantification against a standard curve. LC-MS/MS is often preferred for its high sensitivity and specificity, which simplifies sample pretreatment.

Factors Influencing MK-9 Content

The final concentration of MK-9 in a fermented food product is the result of several interacting factors. Understanding these relationships is key to optimizing production and ensuring product consistency.



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Caption: Key factors influencing the final Menaquinone-9 concentration in fermented foods.

Experimental Protocols

This section details the necessary steps for sample preparation, extraction, and analysis. The protocol is adaptable for various fermented foods, such as cheese and fermented soy products.

Apparatus and Reagents

Apparatus:

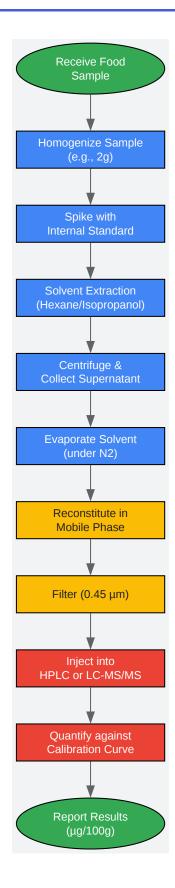


- High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Homogenizer (e.g., rotor-stator or blender).
- Centrifuge.
- Rotary evaporator or nitrogen evaporator.
- Vortex mixer.
- Analytical balance.
- Syringe filters (0.45 μm, PTFE).
- Reagents and Standards:
 - Menaquinone-9 (MK-9) analytical standard.
 - Internal Standard (IS): Deuterium-labeled MK-9 (d7-MK-9) for LC-MS/MS is recommended.
 - Hexane, 2-Propanol (Isopropanol), Ethanol (HPLC grade).
 - Methanol, Acetonitrile (LC-MS grade).
 - Ammonium formate, Formic acid (for LC-MS mobile phase).
 - o Deionized water.

Experimental Workflow

The overall process from sample receipt to data analysis is outlined below.





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Caption: General workflow for the quantification of MK-9 in fermented food samples.



Standard Solution Preparation

- MK-9 Stock Solution (100 µg/mL): Accurately weigh 10 mg of MK-9 standard and dissolve it in 100 mL of 2-propanol. Store at -20°C in an amber vial.
- Working Standards (0.01 1.0 μg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase. These standards will be used to generate the calibration curve.
- Internal Standard (IS) Solution (1 μg/mL): Prepare a stock solution of d7-MK-9 in 2-propanol.

Sample Preparation and Extraction

This protocol is adapted from methods used for cheese and other dairy products.

- Homogenization: Weigh approximately 2 g of the fermented food sample into a centrifuge tube.
- Spiking: Add a known amount of the internal standard solution to the sample.
- Extraction: Add 10 mL of 2-propanol and 10 mL of hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
- Phase Separation: Add 5 mL of deionized water, vortex for another minute, and then centrifuge at 4,000 x g for 10 minutes to separate the layers.
- Collection: Carefully transfer the upper hexane layer containing the lipids and MK-9 to a clean tube.
- Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase. Vortex to dissolve.
- Filtration: Filter the reconstituted sample through a 0.45 μm PTFE syringe filter into an HPLC vial.



Instrumental Analysis

A. HPLC with Fluorescence Detection (Post-Column Reduction)

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: Methanol:Ethanol (95:5, v/v).
- Flow Rate: 1.0 mL/min.
- Post-Column Reductant: A solution of zinc powder in a reduction column placed between the analytical column and the detector.
- Detection: Fluorescence detector set to an excitation wavelength of 243 nm and an emission wavelength of 430 nm.
- Injection Volume: 20 μL.
- B. LC-MS/MS Method
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm).
- Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start at 90% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (H-ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for MK-9 and the internal standard.

Data Analysis



- Calibration Curve: Generate a calibration curve by plotting the peak area ratio (MK-9/IS)
 against the concentration of the working standards.
- Quantification: Determine the concentration of MK-9 in the sample extract from the calibration curve.
- Final Calculation: Calculate the final concentration of MK-9 in the original food sample (in μ g/100g) using the following formula:

MK-9 (
$$\mu$$
 g/100g) = (C x V x D) / W x 100

Where:

- C = Concentration from calibration curve (μg/mL)
- V = Final volume of reconstituted extract (mL)
- D = Dilution factor (if any)
- W = Weight of the initial sample (g)

Quantitative Data Summary

Menaquinone-9 is a predominant long-chain menaquinone found in many fermented dairy products, particularly cheese. Its concentration can vary significantly.



Fermented Food Category	Food Example	MK-9 Concentration Range (μ g/100g)	Notes
Hard Cheeses	Swiss Emmental	10.0 - 32.1	Propionibacteria used in these cheeses are known producers of MK-9.
Jarlsberg	up to 65.2	High concentrations are correlated with propionic acid levels.	
Gouda, Edam	10.0 - 32.1	Lactococcus lactis strains used as starters produce MK-8 and MK-9.	
Soft Cheeses	Various Soft Cheeses	6.6 - 94.0	Wide variation observed, with some soft cheeses having very high levels.
Other Fermented Dairy	Curd, Fermented Milk	Variable	Contents can range from non-detectable to over 100 μ g/100g depending on the culture.
Fermented Soy	Natto	Not a primary source	Natto is exceptionally rich in MK-7, but MK-9 levels are generally low or not reported.
Fermented Vegetables	Sauerkraut	Trace amounts	While some menaquinones are present, MK-9 is not a major form.



Data compiled from multiple sources. Concentrations are highly dependent on the specific product and production methods.

Conclusion

The protocols outlined provide a robust framework for the reliable quantification of Menaquinone-9 in fermented food samples. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. Adherence to proper sample preparation and extraction techniques is paramount for achieving accurate and reproducible results in complex food matrices. This data is essential for food scientists, nutritionists, and regulatory bodies to better understand and utilize the health benefits of MK-9 from dietary sources.

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